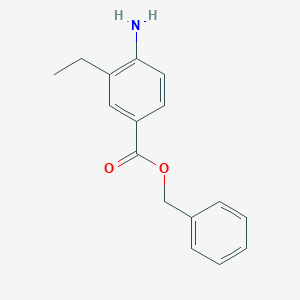
Benzyl 4-amino-3-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-amino-3-ethylbenzoate is an organic compound that belongs to the class of benzoates It features a benzyl group attached to a benzoate moiety, which is further substituted with an amino group at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3-ethylbenzoate typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium carbonate.
Esterification: The resulting 4-amino-3-ethylbenzoic acid is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to handle significant quantities of 4-aminobenzoic acid and ethyl bromide.
Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance efficiency and yield.
Automated Purification: Utilizing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-3-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form this compound aldehyde or acid.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination
Major Products
Oxidation: this compound aldehyde or acid.
Reduction: Benzyl 4-amino-3-ethylbenzyl alcohol.
Substitution: Various halogenated derivatives
Scientific Research Applications
Benzyl 4-amino-3-ethylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl 4-amino-3-ethylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzylpenicillin: An antibiotic used to treat bacterial infections.
Para-aminobenzoic acid (PABA): A precursor in the synthesis of folate and other pharmaceuticals
Uniqueness
Benzyl 4-amino-3-ethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl group on the benzoate moiety differentiates it from other benzoate derivatives, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 4-amino-3-ethylbenzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-13-10-14(8-9-15(13)17)16(18)19-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3 |
InChI Key |
HVZWFNUJTURULB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















